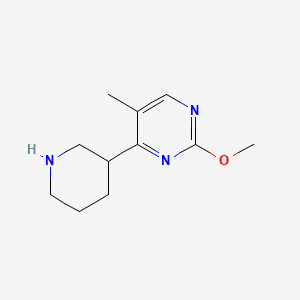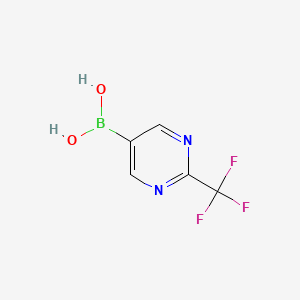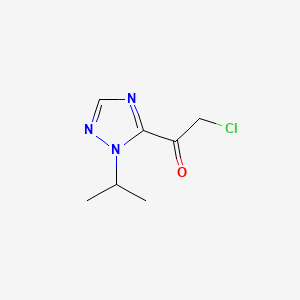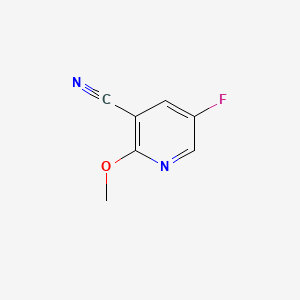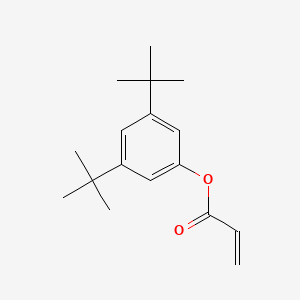
3,5-二叔丁基苯基丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Di-tert-butylphenyl acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acrylate group attached to the phenyl ring
科学研究应用
3,5-Di-tert-butylphenyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and resistance to oxidation.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Studies: It can be used as a model compound to study the effects of steric hindrance on chemical reactivity and molecular interactions.
Industrial Applications: The compound is used in the production of specialty polymers and resins for various industrial applications.
作用机制
Target of Action
Related compounds such as 3,5-di-tert-butylphenol have been studied for their antioxidant activity . They are known to interact with reactive oxygen species (ROS), which play crucial roles in various biological processes .
Mode of Action
It’s structurally similar compound, 3,5-di-tert-butylphenol, is known to exhibit antioxidant activity by interacting with peroxide radicals and reactive oxygen species
Biochemical Pathways
Related compounds are known to influence the oxidative stress pathways by interacting with reactive oxygen species . This interaction can potentially affect various downstream effects related to oxidative stress and cellular damage.
Result of Action
Related compounds are known to exhibit antioxidant activity, which can potentially protect cells from oxidative damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylphenyl acrylate typically involves the esterification of 3,5-Di-tert-butylphenol with acrylic acid or its derivatives. One common method is the reaction of 3,5-Di-tert-butylphenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: In an industrial setting, the production of 3,5-Di-tert-butylphenyl acrylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: 3,5-Di-tert-butylphenyl acrylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free radical polymerization to form polymers with desirable properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butylphenol and acrylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be employed.
Major Products Formed:
Polymerization: Polymers with acrylate backbones.
Hydrolysis: 3,5-Di-tert-butylphenol and acrylic acid.
Substitution: Substituted derivatives of 3,5-Di-tert-butylphenyl acrylate.
相似化合物的比较
3,5-Di-tert-butylphenol: Similar structure but lacks the acrylate group.
Phenyl acrylate: Lacks the tert-butyl groups on the phenyl ring.
2,6-Di-tert-butylphenyl acrylate: Similar structure but with tert-butyl groups at different positions.
Uniqueness: 3,5-Di-tert-butylphenyl acrylate is unique due to the combination of the sterically hindered tert-butyl groups and the reactive acrylate group. This combination imparts specific properties to the compound, such as increased thermal stability and resistance to oxidation, making it valuable in the synthesis of high-performance polymers and materials.
属性
IUPAC Name |
(3,5-ditert-butylphenyl) prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRUVMAYZGSHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676548 |
Source


|
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-25-1 |
Source


|
| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
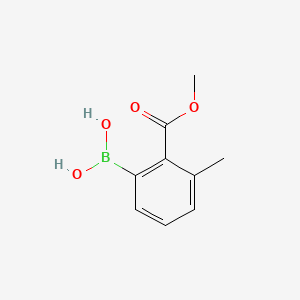
![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)

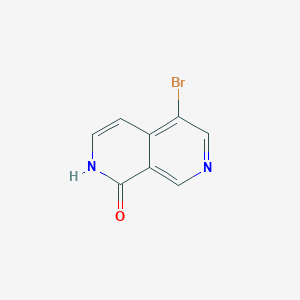
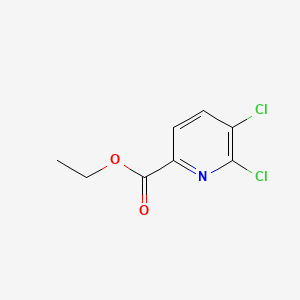
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
